8-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Overview
Description
8-Chloro-2-(chloromethyl)-4(1H)-quinolinone, also known as 8-CMC, is an organic compound with a wide range of applications in the field of scientific research. It has been studied extensively and has been used in both laboratory experiments and clinical trials. 8-CMC is a highly versatile molecule, with its unique properties allowing it to be used in a variety of applications.
Scientific Research Applications
Corrosion Inhibition
One notable application of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone derivatives is in the field of corrosion inhibition. Faydy et al. (2016) investigated the inhibition effect of 5-(chloromethyl)-8-quinolinol hydrochloride on carbon steel corrosion in hydrochloric acid solution. Their study showed that this compound acts as a mixed-type inhibitor, achieving an inhibition efficiency of up to 97% at certain concentrations, attributed to the formation of a protective film on the metal surface. The adsorption of the compound followed the Langmuir isotherm, indicating its effectiveness in protecting against corrosion, which was further supported by electrochemical measurements and scanning electronic microscopy (SEM) observations (Faydy et al., 2016).
Chelating Agents and Metal Ion Complexation
This compound derivatives have been explored for their potential as chelating agents. Hata and Uno (1972) synthesized azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde, evaluating their coloration reaction with metal ions and determining their acid dissociation constants. The derivatives formed intensely colored chelates with metal ions, suggesting their utility as analytical reagents for metal ion detection and quantification (Hata & Uno, 1972).
Antimicrobial Activity
Research by Patel and Vohra (2006) focused on the synthesis of 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline and its metal chelates, revealing their antimicrobial properties. This demonstrates the compound's potential in the development of new antimicrobial agents, capable of fighting off various bacterial and fungal infections (Patel & Vohra, 2006).
Materials for Specific Applications
This compound derivatives have also been incorporated into polymers with promising applications. Qun-bo et al. (2007) synthesized polymers containing metaloquinolate, which exhibited high glass transition temperatures, good thermal stability, and strong yellow-green fluorescence. These properties suggest potential applications in the development of materials for organic light-emitting diodes (OLEDs), highlighting the versatility and utility of this compound derivatives in materials science (Qun-bo et al., 2007).
properties
IUPAC Name |
8-chloro-2-(chloromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWGPBTYHBXUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589828 | |
Record name | 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946692-43-9 | |
Record name | 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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